Catalytic Efficiency (kcat/Km) with HRV-14 3C Protease: H-Glu-Ala-Leu-Phe-Gln-pNA vs. RKGDIKSY-pNA
Under optimized continuous colorimetric assay conditions, H-Glu-Ala-Leu-Phe-Gln-pNA exhibits a catalytic efficiency (kcat/Km) of 840 M⁻¹s⁻¹ for HRV-14 3C protease [1]. In contrast, the alternative HRV-14-derived substrate C2A14pNA (RKGDIKSY-pNA) has a reported kcat/Km of only 335 ± 20 M⁻¹s⁻¹, representing a 2.5-fold lower catalytic efficiency [2]. This difference is attributed to the more optimal fit of the EALFQ sequence within the enzyme's extended substrate-binding cleft.
| Evidence Dimension | Catalytic efficiency (kcat/Km) |
|---|---|
| Target Compound Data | 840 M⁻¹s⁻¹ |
| Comparator Or Baseline | RKGDIKSY-pNA (C2A14pNA): 335 ± 20 M⁻¹s⁻¹ |
| Quantified Difference | 2.5-fold higher efficiency |
| Conditions | Continuous colorimetric assay with HRV-14 3C protease (pH 7.5, 30°C, 25 mM HEPES buffer) |
Why This Matters
Higher kcat/Km translates to faster assay signal generation, enabling more sensitive detection of inhibitors and reduced substrate consumption.
- [1] PeptidesBank. H-Glu-Ala-Leu-Phe-Gln-pNA (EALFQ-pNA) Product Page. Accessed 2026. Citing Wang et al., Anal Biochem. 1997. View Source
- [2] Wang QM, et al. Table 1: Kinetic parameters of 3C protease toward pNA peptides. PMC124656. Anal Biochem. 1997;252(2):238-245. View Source
